An In-depth Technical Guide to 3-Aminocyclobutanol Hydrochloride
An In-depth Technical Guide to 3-Aminocyclobutanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical properties, synthesis, and safety information for 3-Aminocyclobutanol hydrochloride. This compound is a valuable cyclobutane derivative used as a versatile building block and key intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds.[1] Due to its amino and alcohol functional groups, it facilitates the creation of diverse and complex molecular structures.[1]
It is important to note that 3-Aminocyclobutanol hydrochloride exists as stereoisomers, primarily cis and trans configurations. The available data often pertains to a specific isomer or an unspecified mixture. This guide will specify the isomer when the information is available.
Chemical and Physical Properties
3-Aminocyclobutanol hydrochloride typically appears as a white or off-white solid.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents, making it easier to handle and store compared to its free base.[1]
Chemical Identifiers
The following table summarizes the key chemical identifiers for 3-Aminocyclobutanol hydrochloride and its common isomers.
| Property | Value | Isomer | Source |
| CAS Number | 1036260-25-9 | Unspecified | [2] |
| 1219019-22-3 | cis | [1][3] | |
| 1205037-95-1 | trans | [4][5] | |
| Molecular Formula | C₄H₁₀ClNO | All | [3] |
| Molecular Weight | 123.58 g/mol | All | [1][3] |
| InChI Key | XUMSHCRPQCZRGX-UHFFFAOYSA-N | Unspecified | |
| SMILES | Cl.NC1CC(C1)O | Unspecified |
Physical Properties
Comprehensive quantitative physical data for 3-Aminocyclobutanol hydrochloride is not widely available in public literature. Many properties are listed as not applicable or have not been determined.
| Property | Value | Source |
| Appearance | White or off-white solid | [1] |
| Melting Point | Data not available | [1][5] |
| Boiling Point | Data not available | [1][5] |
| Flash Point | Not applicable | |
| Solubility | Enhanced solubility in polar solvents like water | [1] |
| Density | Data not available | [1] |
Synthesis and Reactivity
As a bifunctional molecule, 3-Aminocyclobutanol hydrochloride's reactivity is characterized by its primary amine and secondary alcohol groups. It serves as a precursor for creating specialty chemicals and is a key intermediate in the synthesis of various pharmaceutical compounds, including Tyk2 inhibitors.[1][6]
Experimental Protocol: Synthesis of trans-3-Aminocyclobutanol
The following protocol is an adapted methodology for the synthesis of the free base, trans-3-aminocyclobutanol, from a cis-precursor, as described in patent CN112608243A.[6] The final hydrochloride salt can be obtained by treating the free base with hydrochloric acid.
Step 1: Mitsunobu Reaction for Stereochemical Inversion
-
cis-3-dibenzyl amino butyl alcohol and a carboxylic acid are reacted in the presence of a condensing agent (e.g., DIAD or DEAD and a phosphine like PPh₃).
-
This reaction inverts the stereochemistry at the hydroxyl-bearing carbon, resulting in the formation of a trans-3-dibenzyl amino butyl carboxylate ester.[6]
Step 2: Alkaline Hydrolysis
-
The resulting trans-ester is hydrolyzed under alkaline conditions.
-
A solution of sodium hydroxide or potassium hydroxide is used to cleave the ester bond, yielding trans-3-dibenzyl cyclobutanol.[6]
Step 3: Catalytic Hydrogenation (Debenzylation)
-
The protective benzyl groups are removed from the trans-3-dibenzyl cyclobutanol via catalytic hydrogenation.
-
Procedure: 100g of trans-3-dibenzylcyclobutanol is dissolved in 1000mL of an alcohol solvent such as isopropanol or methanol. 10g of a catalyst, typically 10% Palladium on Carbon (Pd/C) or Palladium Hydroxide, is added to the solution in a hydrogenation reactor.[6]
-
The reactor is purged with nitrogen and then pressurized with hydrogen gas to 1.0-1.2 MPa.
-
The reaction mixture is heated to 30-45°C and stirred for approximately 24 hours.[6]
-
Upon completion, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by rectification to obtain pure trans-3-aminocyclobutanol.[6]
Visualizations
The following diagrams illustrate the synthetic workflow and the isomeric relationships of 3-Aminocyclobutanol.
Caption: A diagram illustrating the multi-step synthesis of trans-3-aminocyclobutanol.
Caption: Relationship between the core structure, isomers, and their hydrochloride salts.
Spectral Data
Safety and Handling
3-Aminocyclobutanol hydrochloride is classified as harmful if swallowed.[8] Standard laboratory safety protocols should be followed when handling this compound.
GHS Hazard Information
| Category | Information | Source |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed | |
| Hazard Class | Acute Toxicity 4 (Oral) |
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][4][9]
-
Storage: Store in a cool, dry, and well-ventilated place.[3][4] Keep the container tightly closed. For long-term stability, it is recommended to store under an inert gas (Nitrogen or Argon) at 2-8°C.[1]
-
First Aid:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[4][10]
-
If on Skin: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[4][10]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
-
References
- 1. Cas 1219019-22-3,cis-3-Aminocyclobutanol h... | lookchem [lookchem.com]
- 2. 3-Aminocyclobutanol hydrochloride | 1036260-25-9 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. trans-3-aminocyclobutanol hydrochloride - Safety Data Sheet [chemicalbook.com]
- 6. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 7. (TRANS)-3-AMINOCYCLOBUTANOL(389890-42-0) 1H NMR spectrum [chemicalbook.com]
- 8. 3-Aminocyclobutanol | C4H9NO | CID 45789889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. capotchem.com [capotchem.com]
- 10. fishersci.com [fishersci.com]


CAS Number 1219019-22-3 (cis)[